molecular formula C21H16Cl2N2O3 B6049281 2,4-dichloro-N-[3-[(4-methoxybenzoyl)amino]phenyl]benzamide

2,4-dichloro-N-[3-[(4-methoxybenzoyl)amino]phenyl]benzamide

Cat. No.: B6049281
M. Wt: 415.3 g/mol
InChI Key: JHYGXLWXUWZAPG-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[3-[(4-methoxybenzoyl)amino]phenyl]benzamide is a synthetic organic compound with the molecular formula C21H16Cl2N2O3 It is characterized by the presence of two chlorine atoms, a methoxybenzoyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[3-[(4-methoxybenzoyl)amino]phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and 4-methoxybenzoyl chloride.

    Amidation Reaction: The 2,4-dichlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Coupling Reaction: The resulting acid chloride is then reacted with 3-aminoaniline in the presence of a base such as triethylamine (Et3N) to form the desired amide linkage.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[3-[(4-methoxybenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Substituted derivatives with different functional groups.

    Oxidation: Oxidized products with additional oxygen-containing functional groups.

    Reduction: Reduced products with fewer oxygen-containing functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,4-dichloro-N-[3-[(4-methoxybenzoyl)amino]phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[3-[(4-methoxybenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(3-methoxyphenyl)benzamide
  • 2,4-dichloro-N-(4-methoxybenzyl)benzamide
  • 2,4-dichloro-N-(2-hydroxy-5-methoxyphenyl)benzamide
  • 3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide

Uniqueness

2,4-dichloro-N-[3-[(4-methoxybenzoyl)amino]phenyl]benzamide is unique due to the presence of both chlorine atoms and the methoxybenzoyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,4-dichloro-N-[3-[(4-methoxybenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c1-28-17-8-5-13(6-9-17)20(26)24-15-3-2-4-16(12-15)25-21(27)18-10-7-14(22)11-19(18)23/h2-12H,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYGXLWXUWZAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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